molecular formula C18H13ClFN3O2 B2512854 1-(2-chloro-6-fluorobenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide CAS No. 941989-18-0

1-(2-chloro-6-fluorobenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide

Número de catálogo: B2512854
Número CAS: 941989-18-0
Peso molecular: 357.77
Clave InChI: VKTIFWABRSOIFD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(2-chloro-6-fluorobenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a 2-oxo-1,2-dihydropyridine-3-carboxamide core structure. This scaffold is of significant interest in medicinal chemistry and drug discovery, particularly in the development of ligands for G-protein coupled receptors (GPCRs). Structurally related 2-oxopyridine-3-carboxamide derivatives have been investigated as potent and selective modulators of the Cannabinoid Receptor 2 (CB2R), a promising therapeutic target for neuroinflammatory and neuropathic pain conditions without the psychoactive effects associated with CB1R activation . The molecular architecture of this compound incorporates key functional groups that contribute to its research value. The N-1 benzyl substitution with halogen atoms (chloro and fluoro) is a common feature designed to enhance binding affinity and metabolic stability. The carboxamide linkage to a pyridin-4-yl group serves as a potential hydrogen bond donor/acceptor, which can be critical for specific interactions with biological targets. Researchers can utilize this compound as a chemical tool or a building block in various applications, including: SAR (Structure-Activity Relationship) studies to optimize potency and selectivity for specific biological targets. Investigation of its potential as a biased agonist or bitopic/dualsteric ligand for GPCRs, a modern approach to engender functional selectivity . Biochemical assays to screen for inhibitory activity against enzymes like HIV RNase H, as the hydroxypyridone carboxylate scaffold is known to act as a metal chelator in the active site of some enzymes . This product is intended for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Propiedades

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-N-pyridin-4-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN3O2/c19-15-4-1-5-16(20)14(15)11-23-10-2-3-13(18(23)25)17(24)22-12-6-8-21-9-7-12/h1-10H,11H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTIFWABRSOIFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

1-(2-chloro-6-fluorobenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide, a compound with the molecular formula C20H15ClFN3O5C_{20}H_{15}ClFN_3O_5 and a molecular weight of 431.8 g/mol, has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC20H15ClFN3O5C_{20}H_{15}ClFN_3O_5
Molecular Weight431.8 g/mol
CAS Number941903-26-0
PurityTypically 95%

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, influencing several biochemical pathways. The presence of the chloro and fluoro substituents enhances its binding affinity to specific proteins and enzymes involved in disease processes.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 15.625 µM to 125 µM for various strains, indicating a strong bactericidal action .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it could inhibit the proliferation of several cancer cell lines, including HeLa and HCT116 cells. The IC50 values for these effects were reported at concentrations as low as 0.36 µM for certain derivatives . This suggests that the compound may act as a potent inhibitor of cell growth in cancerous tissues.

Case Studies

  • Antimicrobial Efficacy : A study published in MDPI highlighted the antibacterial activity of related dihydropyridine derivatives against Staphylococcus aureus and Escherichia coli. The study reported that compounds with similar structures exhibited an MIC of approximately 31.108 µg/mL against S. aureus, showcasing their potential as therapeutic agents against resistant bacterial strains .
  • Cancer Cell Line Inhibition : Another investigation focused on the compound's effect on human tumor cell lines. The results indicated that it significantly reduced cellular proliferation in a dose-dependent manner, suggesting that it may serve as a lead compound for further development in cancer therapy .

Research Findings

Recent findings emphasize the importance of structural modifications in enhancing the biological activity of this compound. For example, the introduction of different substituents on the pyridine ring significantly affected its potency against various biological targets. Research has shown that specific modifications can lead to increased selectivity and efficacy, particularly in targeting cyclin-dependent kinases (CDKs), which are crucial in cancer progression .

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Recent studies have highlighted the compound's effectiveness against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentrations (MIC) for key strains are as follows:

Bacterial StrainMIC (μM)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125

The compound exhibits bactericidal activity primarily through the inhibition of protein synthesis pathways, affecting nucleic acid and peptidoglycan production. Additionally, it has shown significant antibiofilm activity against Methicillin-resistant Staphylococcus aureus (MRSA) with biofilm inhibition concentrations ranging from 31.10831.108 to 248.863μg/mL248.863\,\mu g/mL.

Anticancer Activity

The anticancer potential of this compound is notable, with research indicating its ability to induce apoptosis in cancer cells through mechanisms such as:

  • Modulation of cell cycle progression
  • Activation of caspases
    This property positions it as a candidate for further development in cancer therapeutics.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of similar dihydropyridine derivatives against common pathogens. Results indicated that compounds with structural similarities to 1-(2-chloro-6-fluorobenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide exhibited significant antimicrobial properties, suggesting a potential for clinical applications in treating infections caused by resistant strains .
  • Cancer Research : In vitro studies demonstrated that the compound could inhibit the proliferation of various cancer cell lines, leading to further investigations into its mechanism of action and potential as an anticancer agent.

Análisis De Reacciones Químicas

Synthetic Routes and Key Functionalization

The compound is synthesized through multi-step processes involving alkylation , amide bond formation , and cyclization (Figure 1):

Step Reagents/Conditions Key Intermediate/Product
Dihydropyridine CoreCyclization of enaminonitrile derivatives Formation of 1,2-dihydropyridine-2-oxo scaffold
N-Benzylation2-Chloro-6-fluorobenzyl chloride, CsF, DMF Introduction of 2-chloro-6-fluorobenzyl group at N-1 position
Carboxamide FormationPyridin-4-amine, TBTU, DIPEA Condensation to form N-(pyridin-4-yl)carboxamide at position 3

Reactivity at the Dihydropyridine Core

The 2-oxo-1,2-dihydropyridine ring undergoes electrophilic substitution and oxidation :

Electrophilic Bromination

  • Reagents : Bromine (Br₂) in CHCl₃

  • Site : Position 5 of the pyridine ring (para to carboxamide)

  • Product : 5-Bromo-1-(2-chloro-6-fluorobenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide

  • Yield : Not explicitly reported, but analogous reactions achieve ~60–80% .

Suzuki–Miyaura Coupling

  • Reagents : Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, toluene, 100°C

  • Application : Introduction of aryl groups (e.g., phenyl, p-methoxyphenyl) at position 5.

  • Example :
    Product : 5-Phenyl-1-(2-chloro-6-fluorobenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide

Modification of the Carboxamide Group

The N-(pyridin-4-yl)carboxamide participates in hydrolysis and nucleophilic substitution :

Hydrolysis to Carboxylic Acid

  • Reagents : 50% H₂SO₄, 120°C

  • Product : 1-(2-Chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Amide Exchange

  • Reagents : Primary/secondary amines, microwave irradiation (130°C, 30 min)

  • Example :
    Product : 1-(2-Chloro-6-fluorobenzyl)-2-oxo-N-cycloheptyl-1,2-dihydropyridine-3-carboxamide

Functionalization of the 2-Chloro-6-fluorobenzyl Group

The benzyl substituent undergoes nucleophilic aromatic substitution (NAS) and catalytic cross-coupling :

Chlorine Displacement

  • Reagents : NaN₃, DMF, 80°C

  • Product : 1-(2-Azido-6-fluorobenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide

Buchwald–Hartwig Amination

  • Reagents : Pd₂(dba)₃, Xantphos, amine, t-BuONa, 100°C

  • Application : Introduction of aryl/alkyl amines at the chloro position.

Oxidation and Reduction Reactions

The 2-oxo group and dihydropyridine ring are redox-active:

Reduction of 2-Oxo Group

  • Reagents : NaBH₄, MeOH

  • Product : 1-(2-Chloro-6-fluorobenzyl)-2-hydroxy-1,2,3,4-tetrahydropyridine-3-carboxamide

Oxidation of Dihydropyridine

  • Reagents : DDQ, CH₂Cl₂

  • Product : Pyridine-3-carboxamide derivative (aromatized ring)

Biological Activity and Stability

While not a reaction, the compound’s stability under physiological conditions is critical:

  • Hydrolytic Stability : Resistant to esterase-mediated hydrolysis due to carboxamide group .

  • Metabolic Sites : Fluorine atoms reduce CYP450-mediated oxidation; chloro group may undergo glutathione conjugation .

Key Research Findings

  • Suzuki Coupling Efficiency : Aryl groups at position 5 enhance CB2 receptor binding affinity (Ki = 187–437 nM) .

  • Functional Group Impact :

    • 5-Bromo substitution converts inverse agonism to full agonism at CB2R .

    • N-Benzyl groups improve metabolic stability compared to alkyl chains .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs from published sources, focusing on molecular structure, physicochemical properties, and therapeutic implications.

N-(4-Acetylphenyl)-1-(2-Chloro-6-Fluorobenzyl)-2-Oxo-1,2-Dihydropyridine-3-Carboxamide

  • Key Differences : The acetylphenyl substituent replaces the pyridin-4-yl group in the target compound.
  • Molecular Data :
    • Formula: C₂₂H₁₇ClFN₃O₃
    • Molecular Weight: 437.84 g/mol
    • ChemSpider ID: 946355-57-3

1-(2-Chloro-6-Fluorobenzyl)-2-Oxo-N-(4-Sulfamoylphenyl)-1,2-Dihydropyridine-3-Carboxamide

  • Key Differences : A sulfamoylphenyl group replaces the pyridin-4-yl moiety.
  • Molecular Data :
    • Formula: C₁₉H₁₅ClFN₃O₄S
    • Molecular Weight: 435.9 g/mol
    • CAS RN: 941909-51-9
  • Implications : The sulfonamide group introduces hydrogen-bonding capacity, which may improve solubility or target interactions (e.g., with enzymes like carbonic anhydrase).

Merestinib (N-(3-Fluoro-4-{[1-Methyl-6-(1H-Pyrazol-4-yl)-1H-Indazol-5-yl]Oxy}Phenyl)-1-(4-Fluorophenyl)-6-Methyl-2-Oxo-1,2-Dihydropyridine-3-Carboxamide)

  • Key Differences: Incorporates a bulky indazolyl-phenoxy group and a 4-fluorophenyl substituent.
  • Therapeutic Context: Merestinib is a known MET/RON kinase inhibitor with antitumor activity, highlighting the role of dihydropyridine carboxamides in oncology .

Data Table: Comparative Analysis

Compound Name Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Pyridin-4-yl C₁₈H₁₂ClFN₃O₂* ~359.76 Potential kinase inhibition
N-(4-Acetylphenyl) Analog 4-Acetylphenyl C₂₂H₁₇ClFN₃O₃ 437.84 Increased lipophilicity
N-(4-Sulfamoylphenyl) Analog 4-Sulfamoylphenyl C₁₉H₁₅ClFN₃O₄S 435.9 Enhanced solubility
Merestinib Complex indazolyl-phenoxy C₃₀H₂₄F₂N₆O₃ 554.55 MET/RON kinase inhibitor

*Estimated based on structural similarity.

Research Findings and Therapeutic Implications

  • Kinase Inhibition : The dihydropyridine carboxamide scaffold is prevalent in kinase inhibitors (e.g., Merestinib’s MET/RON targeting). The target compound’s pyridin-4-yl group may favor interactions with ATP-binding pockets .
  • SAR Insights :
    • Electron-Withdrawing Groups (e.g., Cl, F on benzyl): Enhance metabolic stability and binding affinity .
    • Heteroaromatic Substituents : Pyridine or sulfonamide groups modulate solubility and target engagement .
  • Gaps in Data : Pharmacokinetic and toxicity profiles for the target compound remain uncharacterized in public databases.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.